molecular formula C14H11N3O2S B12599129 8-Hydroxy-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide CAS No. 648896-09-7

8-Hydroxy-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide

Cat. No.: B12599129
CAS No.: 648896-09-7
M. Wt: 285.32 g/mol
InChI Key: AMJBQLNBOKHMPU-UHFFFAOYSA-N
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Description

8-Hydroxy-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide is a heterocyclic compound that features both quinoline and thiazole moieties. These structures are known for their diverse biological activities and are commonly found in various pharmacologically active compounds. The presence of the hydroxyl group and the carboxamide functionality further enhances its potential for interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis with optimization of reaction conditions to maximize yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carboxamide group can be reduced to an amine under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include quinone derivatives, amines, and various substituted quinoline and thiazole compounds .

Scientific Research Applications

8-Hydroxy-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Hydroxy-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function.

    Pathways Involved: It may inhibit or activate biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Hydroxy-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide is unique due to its combination of quinoline and thiazole rings, along with the hydroxyl and carboxamide functionalities. This unique structure contributes to its diverse biological activities and potential therapeutic applications.

Properties

CAS No.

648896-09-7

Molecular Formula

C14H11N3O2S

Molecular Weight

285.32 g/mol

IUPAC Name

8-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide

InChI

InChI=1S/C14H11N3O2S/c1-8-7-15-14(20-8)17-13(19)10-6-5-9-3-2-4-11(18)12(9)16-10/h2-7,18H,1H3,(H,15,17,19)

InChI Key

AMJBQLNBOKHMPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=NC3=C(C=CC=C3O)C=C2

Origin of Product

United States

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